Melting Point Differentiation
The melting point of 2-(4‑tert‑butyl‑2,6‑dimethylphenyl)acetonitrile is 90–91 °C , compared with 127–132 °C for Xylometazoline EP Impurity A (the amide analog, CAS 94266-17-8) , 86 °C for Xylometazoline EP Impurity D (the hydrocarbon analog, CAS 98-19-1) , and 31–33 °C for the simpler 2,6‑dimethylphenylacetonitrile (CAS 54708-14-4) . The 4–5 °C gap versus Impurity D and the ≈59 °C gap versus the non‑tert‑butyl analog permit unambiguous identity confirmation and purity assessment by melting point apparatus.
| Evidence Dimension | Melting point (capillary method, ethanol recrystallization) |
|---|---|
| Target Compound Data | 90–91 °C |
| Comparator Or Baseline | EP Impurity A: 127–132 °C; EP Impurity D: 86 °C; 2,6‑dimethylphenylacetonitrile: 31–33 °C |
| Quantified Difference | +4–5 °C above Impurity D; −37–41 °C below Impurity A; +59 °C above 2,6‑dimethylphenylacetonitrile |
| Conditions | Determined by capillary melting point apparatus after recrystallization from ethanol; data compiled from vendor certificates of analysis and pharmacopeial reference standard specifications. |
Why This Matters
Melting point is a low‑cost, instrument‑free identity test that immediately flags mis‑shipment of an incorrect impurity reference standard, preventing costly analytical rework.
